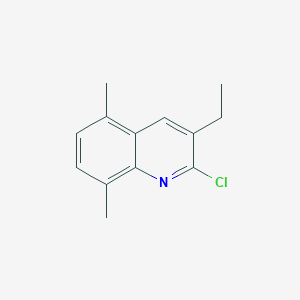

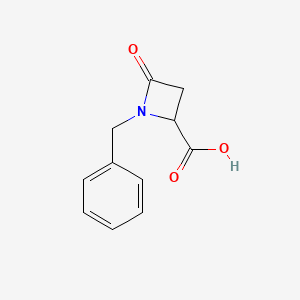

2-氯-3-乙基-5,8-二甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

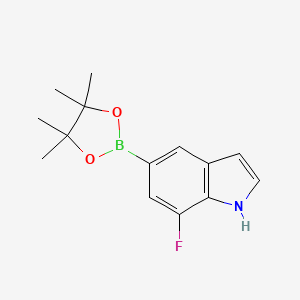

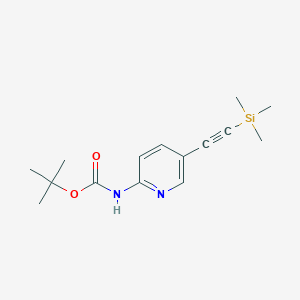

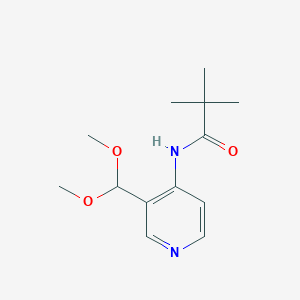

The compound 2-Chloro-3-ethyl-5,8-dimethylquinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 2-Chloro-3-ethyl-5,8-dimethylquinoline, they do provide insights into the chemistry of related quinoline compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the introduction of substituents at various positions on the quinoline ring to achieve desired properties. In the first paper, a series of 2- and 8-substituted 4-amino-7-chloroquinolines were synthesized, which suggests that the 2 and 8 positions on the quinoline ring are amenable to substitution . This information implies that the synthesis of 2-Chloro-3-ethyl-5,8-dimethylquinoline could potentially be achieved through similar methods, by introducing the appropriate ethyl and methyl groups at the 3, 5, and 8 positions, respectively.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. The first paper reports the characterization of 4,7-dichloroquinolines and their N-alkylated products, providing single-crystal X-ray structures . This suggests that the molecular structure of 2-Chloro-3-ethyl-5,8-dimethylquinoline could also be elucidated using these techniques to confirm the positions of the substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including coupling reactions and reactions with transition metals. The first paper describes the substitution of the chloro group with amino alcohols and the tolerance of electron-donating substituents in the coupling conditions . The second paper discusses the reactivity of a cyclopalladated quinoline compound with alkynes, leading to the formation of organometallic compounds . These studies indicate that 2-Chloro-3-ethyl-5,8-dimethylquinoline may also participate in similar reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. The papers do not provide specific data on the compound 2-Chloro-3-ethyl-5,8-dimethylquinoline, but the properties of related compounds can offer some insights. For example, the presence of electron-donating groups such as methyl and ethyl may affect the electron density of the aromatic system, potentially impacting the compound's reactivity, boiling point, solubility, and stability . Additionally, the introduction of a chloro substituent could influence the acidity and nucleophilic substitution reactions of the compound.

科学研究应用

抗癌活性

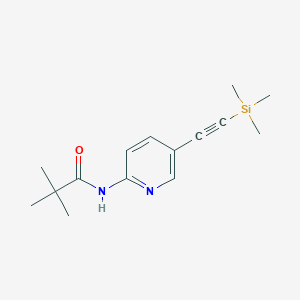

喹啉衍生物,包括 2-氯-3-乙基-5,8-二甲基喹啉,已被鉴定为有效的抗癌剂。 它们由于能够干扰参与癌细胞增殖的各种生物途径而表现出广泛的生物反应 。该化合物与具有喹啉基序的天然产物和 FDA 批准药物的结构相似性使其成为靶向癌症治疗的药物发现计划的有希望的候选者。

抗氧化特性

喹啉核以其抗氧化特性而闻名,这些特性在保护细胞免受氧化应激方面起着至关重要的作用 。 2-氯-3-乙基-5,8-二甲基喹啉可用于开发缓解氧化损伤的治疗剂,氧化损伤是多种慢性疾病(包括神经退行性疾病)的促成因素。

抗炎用途

炎症是对有害刺激的生物反应,过度炎症会导致各种疾病。 喹啉衍生物以其抗炎活性而闻名,这表明 2-氯-3-乙基-5,8-二甲基喹啉可用于合成新的抗炎药 。

抗疟疾应用

喹啉在治疗疟疾方面具有重要的历史意义。氯喹是一种著名的抗疟疾药物,是喹啉衍生物。 2-氯-3-乙基-5,8-二甲基喹啉的结构特征可用于开发具有更高效力和降低耐药性的新型抗疟疾药物 。

抗 SARS-CoV-2 潜力

正在进行的针对 COVID-19 治疗的研究突出了喹啉衍生物作为抗 SARS-CoV-2 药物的潜力。 2-氯-3-乙基-5,8-二甲基喹啉的独特化学结构可能有助于发现对抗冠状病毒的新型化合物 。

抗结核活性

结核病仍然是全球性的健康挑战,不断寻找新药。 喹啉化合物在对抗分枝杆菌感染方面表现出希望,表明 2-氯-3-乙基-5,8-二甲基喹啉可能用于制造抗结核药物 。

抗菌作用

喹啉的抗菌特性已得到充分证明,并应用于治疗细菌、病毒和真菌感染。 因此,2-氯-3-乙基-5,8-二甲基喹啉可能是开发广谱抗菌药物的关键成分 。

神经保护应用

阿尔茨海默病等神经退行性疾病对医疗保健系统构成了重大挑战。 喹啉衍生物因其神经保护作用而被探索,这些作用可以被利用在 2-氯-3-乙基-5,8-二甲基喹啉中来配制保护神经元健康的治疗方法 。

属性

IUPAC Name |

2-chloro-3-ethyl-5,8-dimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOUKGUUTKMBCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC(=C2N=C1Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594435 |

Source

|

| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917750-57-3 |

Source

|

| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917750-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)

![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)